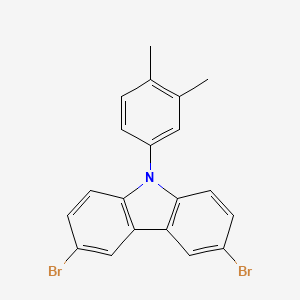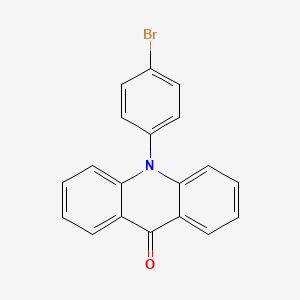
10-(4-Bromophenyl)acridine-9(10H)-one
Übersicht
Beschreibung
10-(4-Bromophenyl)acridine-9(10H)-one, also known as 4-bromoacridine, is a heterocyclic aromatic compound that is widely used in scientific research. It is a colorless crystalline solid that is soluble in organic solvents, including chloroform, ethanol, and acetone. 4-Bromoacridine is a versatile compound that has been used in a variety of applications, including organic synthesis, molecular biology, and pharmacology. This article will discuss the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-bromoacridine.
Wissenschaftliche Forschungsanwendungen
4-Bromoacridine has a variety of scientific research applications. It has been used as a fluorescent dye in molecular biology and pharmacology, as a reagent in organic synthesis, and as a building block in the synthesis of other compounds. In addition, 10-(4-Bromophenyl)acridine-9(10H)-oneine has been used to study the properties of organic molecules, to investigate the structure and function of proteins, and to study the interaction of drugs with their targets.
Wirkmechanismus
The mechanism of action of 10-(4-Bromophenyl)acridine-9(10H)-oneine is not fully understood. It is believed that the compound binds to proteins, enzymes, and other cellular targets, which alters their function. In addition, 10-(4-Bromophenyl)acridine-9(10H)-oneine is known to interact with DNA and other biomolecules, which could affect gene expression and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 10-(4-Bromophenyl)acridine-9(10H)-oneine are not well understood. It has been suggested that the compound may have anticancer, anti-inflammatory, and antioxidant properties, but further research is needed to confirm these effects. In addition, 10-(4-Bromophenyl)acridine-9(10H)-oneine has been shown to inhibit the growth of certain bacteria and fungi, but its effects on mammalian cells are not known.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 10-(4-Bromophenyl)acridine-9(10H)-oneine is its versatility. It can be used in a variety of laboratory experiments, including organic synthesis, molecular biology, and pharmacology. In addition, 10-(4-Bromophenyl)acridine-9(10H)-oneine is relatively stable and has low toxicity, making it safe to use in the laboratory. However, 10-(4-Bromophenyl)acridine-9(10H)-oneine is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for 10-(4-Bromophenyl)acridine-9(10H)-oneine research. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, 10-(4-Bromophenyl)acridine-9(10H)-oneine could be used as a building block for the synthesis of other compounds, such as drugs and dyes. Finally, 10-(4-Bromophenyl)acridine-9(10H)-oneine could be used to study the structure and function of proteins and other biomolecules.
Eigenschaften
IUPAC Name |
10-(4-bromophenyl)acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO/c20-13-9-11-14(12-10-13)21-17-7-3-1-5-15(17)19(22)16-6-2-4-8-18(16)21/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXCSOFLAXFLPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



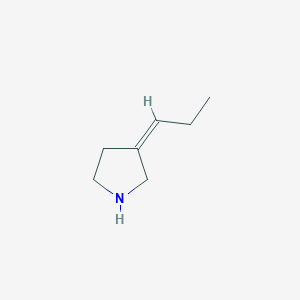
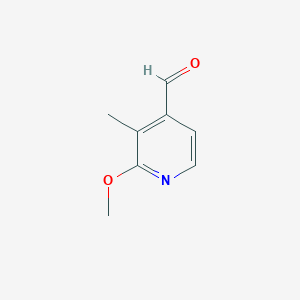

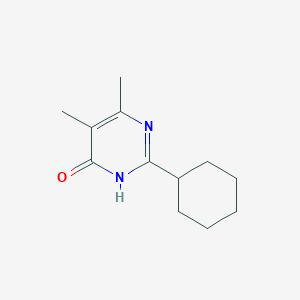

![(4AR,6R,7S,8S,8aR)-7-(benzyloxy)-8-(2-methoxybenzyl)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B1494692.png)

![(4AR,6S,7R,8S,8aR)-8-(naphthalen-2-ylmethoxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate](/img/structure/B1494698.png)


![2-[3-Fluoro-5-(trifluoromethyl)thiophen-2-yl]-2-methylpropanoic acid](/img/structure/B1494713.png)
![Methyl 6-(methoxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1494726.png)

